molecular formula C24H14N4S2 B8521934 2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole

2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole

Cat. No.: B8521934
M. Wt: 422.5 g/mol
InChI Key: SHBNQVFRAGXTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine is a complex organic compound that features a bipyridine core substituted with benzo[d]thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the initial formation of benzo[d]thiazole derivatives through the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . These intermediates are then coupled with 3,3’-bipyridine under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzo[d]thiazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

Properties

Molecular Formula

C24H14N4S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole

InChI

InChI=1S/C24H14N4S2/c1-3-7-21-17(5-1)27-23(29-21)19-11-9-15(13-25-19)16-10-12-20(26-14-16)24-28-18-6-2-4-8-22(18)30-24/h1-14H

InChI Key

SHBNQVFRAGXTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC=C(C=C3)C4=CN=C(C=C4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9 (0.591 g, 2.03 mmol), 16 (0.700 g, 2.07 mmol), tetrakis(triphenylphosphine)palladium(0) (117 mg, 102 μmol), Na2CO3 (1.59 g, 15.0 mmol), H2O (15 mL) and THF (25 mL) was degassed with argon for about 20 min while stirring. The stirring reaction mixture was then maintained under argon at about 80° C. for about 19 h. Upon completion, the mixture was cooled to RT, filtered and the precipitate collected as a white solid (0.83 g, 97%). This compound was found to be insoluble in numerous common organic solvents.
Name
Quantity
0.591 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
117 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.